The synthesis of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride involves several steps, starting with the resolution of racemic Vince Lactam using preparative chiral separation with crown ether-based chiral stationary phases []. This process separates the racemic mixture into the desired (-) Lactam and the undesired (+) Lactam.
The (+) Lactam is then subjected to a series of reactions: * Protection: The (+) Lactam is protected using Di-tert-butyl dicarbonate to form a carbonate ester. * Amine Reaction: The protected compound reacts with amines to yield tert-butyl (1S, 4R)-3-oxo-2-azabyclo [2.2.1] hept-5-ene-2-carboxylate.* Reduction: Sodium Borohydride is used to reduce the compound to tert-butyl [(1S, 4R)-4-hydroxymethyl) cyclopent-2-en-1-yl]carbamate.* Hydrolysis: The BOC-protected amino group is deprotected via hydrolysis using dilute hydrochloric acid. This final step yields the (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl [].
The primary application of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, based on the reviewed papers, is its role as a by-product in the synthesis of (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl. This highlights the importance of chiral separation in pharmaceutical synthesis, as different enantiomers can have different biological activities. The ability to identify and quantify this undesired isomer is crucial for ensuring the purity and efficacy of the final drug product [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2